molecular formula C8H17NO2 B172335 tert-Butyl 2-(ethylamino)acetate CAS No. 172317-17-8

tert-Butyl 2-(ethylamino)acetate

Cat. No.: B172335
CAS No.: 172317-17-8
M. Wt: 159.23 g/mol
InChI Key: WRMGKVKXBGFCTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(ethylamino)acetate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a versatile chemical used in various research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(ethylamino)acetate can be synthesized through the reaction of tert-butyl bromoacetate with ethylamine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-(ethylamino)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(ethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 2-(methylamino)acetate
  • tert-Butyl 2-(propylamino)acetate
  • tert-Butyl 2-(butylamino)acetate

Comparison: tert-Butyl 2-(ethylamino)acetate is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

tert-Butyl 2-(ethylamino)acetate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its implications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C8_8H17_{17}NO2_2
  • CAS Number : 172317-17-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with ethylamine. The process can be optimized to enhance yield and purity, often utilizing various solvents and temperature conditions to favor the desired reaction pathway.

Anticancer Properties

Recent studies have evaluated the potential of this compound as an anticancer agent. A notable investigation involved its derivatives, which were tested against several breast cancer cell lines including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds exhibited varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)Notes
1MCF-715Moderate potency
2SK-BR-320Comparable to existing treatments
3MDA-MB-23125Resistance observed
ControlMCF-10A (non-malignant)>50No significant inhibition

The study concluded that while some derivatives of this compound showed promise, they were less potent than established drugs such as tamoxifen or olaparib .

The mechanism by which this compound exerts its biological effects is thought to involve modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it may influence estrogen receptor activity and related pathways critical in breast cancer progression.

Study on Breast Cancer Cell Lines

In a comprehensive study published in December 2022, researchers synthesized several derivatives of this compound and evaluated their effects on breast cancer cell lines. The findings demonstrated that certain compounds could inhibit cell growth effectively without affecting non-malignant cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding the bioavailability of the compound and its potential therapeutic window. Preliminary results indicate favorable absorption characteristics but highlight the need for further investigation into metabolic pathways and potential toxicity .

Safety and Toxicology

Safety assessments reveal that while this compound exhibits promising biological activity, careful consideration must be given to its toxicity profile. Acute exposure studies suggest potential central nervous system effects at high concentrations; thus, establishing a safe dosage range is essential for future clinical applications .

Properties

IUPAC Name

tert-butyl 2-(ethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGKVKXBGFCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573183
Record name tert-Butyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172317-17-8
Record name tert-Butyl N-ethylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of ethylamine (24 mL, 300 mmol) and triethylamine (14 mL, 100 mmol) in ethanol (200 mL) at 0° C., was added via addition funnel a solution of t-butyl bromoacetate (19.5 mL, 100 mmol) in ethanol (50 mL). The cold bath was left unattended and the mixture was allowed to slowly warm to room temperature. After 24 hours, the solvents were removed in vacuo. The residue was dissolved in ethyl acetate, and extracted twice with 1N citric acid. The combined aqueous layers were basified to pH 10 with solid Na2CO3, and then extracted twice with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4), filtered, and concentrated in vacuo to give 9.8 g (62%) of a yellow oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
62%

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